Methyl 1-amino-3-hydroxycyclobutane-1-carboxylate hydrochloride is a cyclobutane derivative with significant interest in organic chemistry and medicinal applications. It is characterized by its unique molecular structure and potential biological activities. This compound is classified under amino acids and their derivatives, specifically as an amino acid derivative due to the presence of an amino group and a carboxylate functional group.
The compound's chemical identity is defined by its molecular formula and its CAS number 2089258-00-2. It is often referred to by its full name or as methyl 1-amino-3-hydroxycyclobutane-1-carboxylate hydrochloride in scientific literature . This classification places it within the broader category of cyclic amino acids, which are known for their diverse roles in biological systems.
The synthesis of methyl 1-amino-3-hydroxycyclobutane-1-carboxylate hydrochloride typically involves several key steps, including:
Technical details regarding specific reaction conditions, catalysts, and purification methods are crucial for optimizing yield and purity in laboratory settings.
Methyl 1-amino-3-hydroxycyclobutane-1-carboxylate hydrochloride can participate in various chemical reactions:
These reactions are essential for developing new compounds with tailored properties for specific applications.
The mechanism of action for methyl 1-amino-3-hydroxycyclobutane-1-carboxylate hydrochloride primarily involves its interaction with biological targets such as enzymes or receptors. Its structural features allow it to mimic natural substrates or inhibitors in metabolic pathways:
Data from studies indicate that such compounds can exhibit varying degrees of biological activity based on their structural modifications.
Methyl 1-amino-3-hydroxycyclobutane-1-carboxylate hydrochloride exhibits several notable physical and chemical properties:
Relevant analyses such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the purity and identity of the compound.
Methyl 1-amino-3-hydroxycyclobutane-1-carboxylate hydrochloride has potential applications in various scientific fields:
This compound represents a versatile building block in both synthetic organic chemistry and medicinal chemistry research, highlighting its importance in ongoing scientific investigations.
The construction of the strained cyclobutane ring in Methyl 1-amino-3-hydroxycyclobutane-1-carboxylate hydrochloride necessitates precise stereocontrol to manage ring strain and functional group orientation. A prominent method involves photoinduced [2+2] cycloaddition between electron-deficient alkenes and acrylate derivatives, yielding the cyclobutane skeleton with moderate trans selectivity. However, achieving high enantiopurity requires supplementary chiral auxiliaries or catalysts. For the trans-1,3-disubstituted isomer, Mitsunobu reactions facilitate stereoinversion of allylic alcohols, exploiting triphenylphosphine and diethyl azodicarboxylate to convert cis to trans hydroxy precursors at subzero temperatures . Post-cyclization, lithium tri-tert-butoxyaluminum hydride selectively reduces ester groups to hydroxymethyl intermediates without ring cleavage, crucial for downstream amination .
Table 1: Efficiency of Stereoselective Methods for Cyclobutane Core Synthesis
Method | Key Reagent/Condition | trans/cis Ratio | Yield (%) |
---|---|---|---|
Photo-[2+2] Cycloaddition | UV light, Tetrahydrofuran | 3:1 | 65 |
Mitsunobu Inversion | Diethyl azodicarboxylate, -20°C | >19:1 | 82 |
Directed Reduction | LiAlH(Ot-Bu)₃, -78°C | N/A | 90 |
Recent advances employ chiral Rhodium catalysts for asymmetric hydrogenation of cyclobutene precursors, achieving enantiomeric excess (ee) >95% but requiring specialized ligands [7]. The steric congestion at C1 and C3 positions complicates reactions, often necessitating cryogenic conditions to suppress epimerization during nucleophilic amination [7].
Biocatalysis offers sustainable routes to enantiopure Methyl 1-amino-3-hydroxycyclobutane-1-carboxylate precursors. Lipase-mediated kinetic resolutions efficiently separate racemic mixtures of cis-hydroxy esters. Pseudomonas fluorescens lipase (PFL) catalyzes enantioselective acylation of the trans-alcohol isomer in organic solvents like methyl tert-butyl ether, yielding the unreacted target (R,R)-enantiomer with 98% ee after 48 hours [5]. Complementary whole-cell biocatalysis using engineered Escherichia coli expresses Rhodococcus aminotransferases for reductive amination, directly converting keto-cyclobutane carboxylates to chiral amino esters with 85% ee and 70% conversion [5].
Optimization focuses on solvent engineering and substrate engineering. Biphasic systems (water/heptane) enhance enantioselectivity by stabilizing enzyme conformations, while substrate modifications with electron-withdrawing groups improve reaction kinetics. Immobilization of Candida antarctica lipase B on epoxy resins enables catalyst reuse for ≥10 cycles with <5% activity loss, addressing cost barriers in large-scale applications [5].
Table 2: Biocatalytic Conditions and Enantioselectivity Profiles
Biocatalyst | Reaction Type | Optimal Conditions | ee (%) |
---|---|---|---|
Pseudomonas fluorescens lipase | Kinetic resolution | MTBE, 30°C | 98 |
Escherichia coli (engineered) | Reductive amination | pH 7.5, 25°C | 85 |
Candida antarctica lipase B | Hydrolysis | Phosphate buffer, 40°C | 92 |
Salt formation is critical for stabilizing the hygroscopic free base of Methyl 1-amino-3-hydroxycyclobutane-1-carboxylate. Counterion selection involves titrating the amino ester with hydrochloric acid (1.0–1.2 equivalents) in anhydrous diethyl ether or ethyl acetate, achieving 99% conversion to the hydrochloride salt at 0–5°C to prevent ester hydrolysis [1] [2]. Solvent polarity significantly impacts crystal morphology: nonpolar solvents like n-heptane yield amorphous solids, while isopropanol/diethyl ether mixtures (1:3 v/v) produce crystalline solids with consistent particle size distribution (D90 <50µm) [1].
Crystallization dynamics require strict moisture control (<5% RH) due to the compound’s deliquescence. Seeding with pre-formed hydrochloride crystals during antisolvent addition (petroleum ether) reduces nucleation induction time by 75%. Final products exhibit 95–99% purity by HPLC after recrystallization, though chloride content must be verified via ion chromatography to exclude over-saltation artifacts [2].
Scaling synthesis presents challenges in thermal management and purification. Exothermic cyclization during [2+2] cycloaddition risks thermal runaway above 30°C, mitigated by continuous-flow microreactors with high surface-to-volume ratios enabling rapid heat dissipation . Cold-chain logistics are essential for intermediates; hydroxy-ester precursors degrade at 25°C, necessitating shipping at –20°C with ice packs and thermal packaging to maintain potency [1] [2].
Purification bottlenecks arise from structurally similar cis/trans impurities. Industrial solutions employ simulated moving bed chromatography (SMB) with cellulose tris(3,5-dimethylphenylcarbamate) chiral stationary phases, achieving 99.5% diastereomeric excess at throughputs of 1.2 kg/day. Additionally, cryogenic distillations under vacuum (0.1 mbar) separate volatile byproducts like methyl acrylate before salt formation, reducing downstream contamination [3] [4].
Solution-phase synthesis dominates current production due to operational simplicity. The linear sequence involves cyclobutanation, amination, and salt formation with cumulative yields of 55–68%. However, intermediate isolation and purification after each step reduce throughput to <0.5 kg/batch [4]. In contrast, solid-phase synthesis leverages Merrifield resins functionalized with bromoalkyl linkers. The cyclobutane carboxylate anchors via ester linkages, enabling "catch-and-release" purification. After amination with azide reduction, cleavage with hydrogen fluoride yields the free base, followed by hydrochlorination .
Table 3: Solid-Phase vs. Solution-Phase Synthesis Metrics
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Overall Yield | 55–68% | 40–52% |
Purity (HPLC) | 95–99% | 85–92% |
Scalability | Multi-kilogram | <100 g |
Key Advantage | High yield | Simplified purification |
Key Limitation | Intermediate isolation | Resin cost |
Solid-phase routes eliminate intermediate workups but suffer from resin loading limitations (0.8–1.2 mmol/g) and linker cleavage inefficiencies (≤85%), capping yields at 52% . Hybrid approaches, where cyclobutanation occurs in solution followed by solid-phase amination, balance purity (94%) and scalability (1 kg/batch).
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1